![molecular formula C13H11ClN4 B1348413 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610277-86-6](/img/structure/B1348413.png)
4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (4-Cl-1-DMPP) is a heterocyclic organic compound that has been studied extensively due to its potential applications in a variety of scientific and medical research. It is a colorless, water-soluble solid that is highly stable and has a low melting point. 4-Cl-1-DMPP has been studied for its potential use in the synthesis of drugs and other compounds, as well as its ability to act as an enzyme inhibitor. In addition, it has been studied for its potential role in the treatment of various diseases and conditions, including cancer, diabetes, and neurological disorders.
Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine”, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are also known to display antioxidant effects . This property makes them useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial and Antifungal Activities
Pyrimidines have been reported to exhibit antimicrobial and antifungal properties . This makes them potential candidates for the development of new antimicrobial and antifungal agents .
Antiviral Properties
Pyrimidines, including “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine”, have been found to possess antiviral properties . This suggests their potential use in the treatment of viral infections .
Anticancer Activities
Pyrimidines are known to exhibit anticancer activities . For example, certain pyrimidine-based drugs are well-established treatments for leukemia .
Antihypertensive Properties
Pyrimidines have been reported to exhibit antihypertensive properties . This suggests their potential use in the management of high blood pressure .
Antidiabetic Activities
Pyrimidines have been found to possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic agents .
Antituberculosis Properties
Pyrimidines, including “4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine”, have been reported to exhibit antituberculosis properties . This suggests their potential use in the treatment of tuberculosis .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s known that pyrimidine derivatives can undergo various reactions, making them valuable in the synthesis of complex organic compounds . For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-4-11(9(2)5-8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGUDTKDGFFRHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365914 |
Source
|
Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
610277-86-6 |
Source
|
Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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